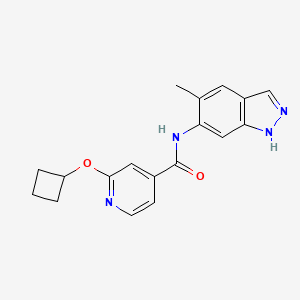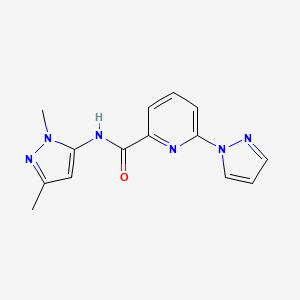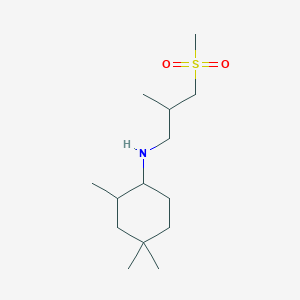
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMCM and has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
DMCM acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA on the central nervous system. This leads to a decrease in neuronal excitability, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
DMCM has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to increase the duration of pentobarbital-induced anesthesia. DMCM has been found to have a high affinity for GABA-A receptors and has been shown to enhance the effects of GABA on these receptors.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMCM in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it an ideal candidate for investigating the role of GABA-A receptors in various neurological disorders. However, one of the limitations of using DMCM is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of DMCM in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system. Another potential direction is the investigation of its effects on different types of anxiety disorders, such as post-traumatic stress disorder. Additionally, the development of more selective and potent compounds based on DMCM may lead to the discovery of new treatments for neurological disorders.
Synthesis Methods
The synthesis of DMCM involves the reaction of 2,6-dimethylcyclohex-2-en-1-one with N-(1H-pyrazol-5-ylmethyl)methanamine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
DMCM has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This makes DMCM a potential candidate for the treatment of anxiety disorders and other neurological disorders.
Properties
IUPAC Name |
1-(2,6-dimethylcyclohex-2-en-1-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-4-3-5-11(2)13(10)9-14-8-12-6-7-15-16-12/h4,6-7,11,13-14H,3,5,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVVAKDQXBBKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
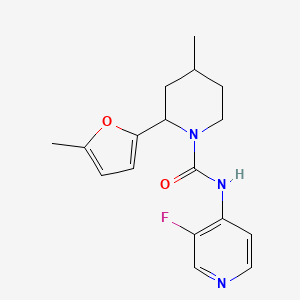
![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7664214.png)

![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
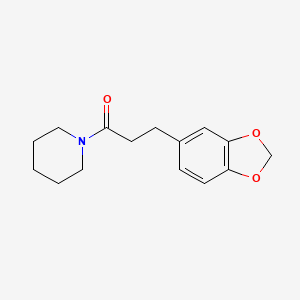
![(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7664250.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7664252.png)
